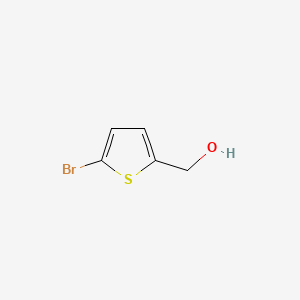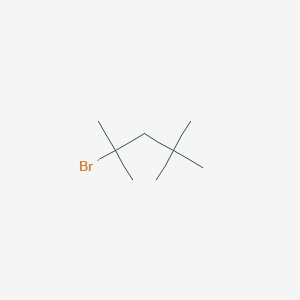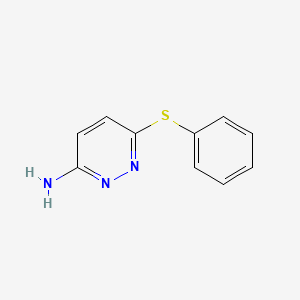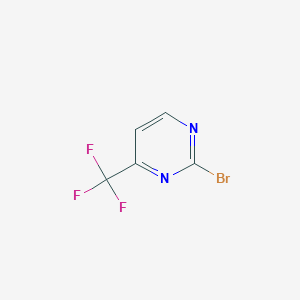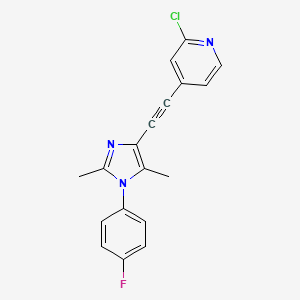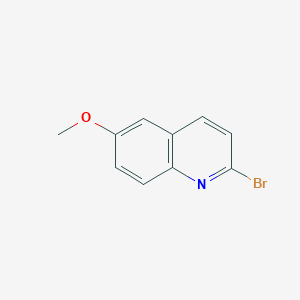
5-クロロ-4-フルオロ-1H-インドール-2-カルボン酸エチル
概要
説明
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9ClFNO2 and its molecular weight is 241.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス研究において潜在的な可能性を示しています。 たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸誘導体は、抗ウイルス剤として報告されています 。これらの化合物は、新しい抗ウイルス薬の開発に利用できる可能性があります。
抗炎症活性
インドール誘導体は、抗炎症特性も有することが判明しています 。これは、「5-クロロ-4-フルオロ-1H-インドール-2-カルボン酸エチル」が、新しい抗炎症薬の開発に利用できる可能性があることを示唆しています。
抗がん活性
インドール誘導体は、その抗がん特性により、がん研究において有望な結果を示しています 。したがって、「5-クロロ-4-フルオロ-1H-インドール-2-カルボン酸エチル」は、新しい抗がん薬の開発に利用できる可能性があります。
抗HIV活性
インドール誘導体は、抗HIV活性を示すことが実証されています 。これは、「5-クロロ-4-フルオロ-1H-インドール-2-カルボン酸エチル」が、新しい抗HIV薬の開発に利用できる可能性があることを示唆しています。
抗酸化活性
インドール誘導体は、抗酸化特性を有することが判明しています 。これは、「5-クロロ-4-フルオロ-1H-インドール-2-カルボン酸エチル」が、新しい抗酸化サプリメントまたは薬の開発に利用できる可能性があることを示唆しています。
抗菌活性
インドール誘導体は、抗菌活性を示すことが実証されています 。これは、「5-クロロ-4-フルオロ-1H-インドール-2-カルボン酸エチル」が、新しい抗菌薬の開発に利用できる可能性があることを示唆しています。
作用機序
Target of Action
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Safety and Hazards
生化学分析
Biochemical Properties
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Cellular Effects
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth. Furthermore, Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can influence gene expression by regulating transcription factors and other gene regulatory proteins . In addition to its anticancer effects, the compound may also affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can inhibit the activity of certain kinases involved in cell signaling pathways, thereby blocking the transmission of growth and survival signals . Additionally, the compound may induce changes in gene expression by interacting with transcription factors and other gene regulatory proteins . These molecular interactions contribute to the compound’s overall biological effects, including its anticancer and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate remains stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained anticancer and anti-inflammatory effects, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticancer and anti-inflammatory effects without causing adverse effects . At higher doses, Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate may induce toxic effects, such as liver and kidney damage, as well as gastrointestinal disturbances . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate .
Metabolic Pathways
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and metabolite levels . The metabolic pathways of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate play a crucial role in determining its pharmacokinetics and overall biological effects .
Transport and Distribution
The transport and distribution of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s transport and distribution properties are critical for its therapeutic efficacy and safety .
Subcellular Localization
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate exhibits specific subcellular localization, which can influence its activity and function . The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate may localize to the nucleus, where it can interact with transcription factors and other gene regulatory proteins . Alternatively, the compound may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways . The subcellular localization of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is an important determinant of its biological effects .
特性
IUPAC Name |
ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQINJRZUYBEIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459861 | |
| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473257-61-3 | |
| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473257-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate?
A: This compound serves as a crucial building block for synthesizing Indolyl arylsulfones (IASs) [, , ]. IASs demonstrate potent activity as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), an enzyme essential for HIV replication []. Specifically, the 5-chloro-4-fluoro substitution pattern on the indole ring significantly contributes to the compound's potency against both wild-type RT and drug-resistant RT variants [].
Q2: What were the challenges in the initial synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate?
A: Early synthesis methods, relying on the Japp-Klingemann procedure and Fischer cyclization, yielded Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate as a minor product alongside its isomer, Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate [, ]. This necessitated tedious and inefficient purification processes to isolate the desired compound [].
Q3: How did researchers improve the synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate?
A: While specific details are not provided in the abstracts, researchers actively investigated and developed a "simplified" and "improved" synthesis route for Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate [, ]. This suggests the new method likely offers a higher yield of the desired product and potentially streamlines the synthesis steps for a more efficient process.
Q4: What are the future directions for research on this compound?
A4: Future research will likely focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)





